molecular formula C12H17N3O2 B13032123 Tert-butyl 3-amino-5H,6H,7H-pyrrolo[3,4-B]pyridine-6-carboxylate

Tert-butyl 3-amino-5H,6H,7H-pyrrolo[3,4-B]pyridine-6-carboxylate

Cat. No.: B13032123
M. Wt: 235.28 g/mol
InChI Key: QODMPBDULGDCTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Overview and Nomenclature

The compound’s molecular architecture consists of a fused bicyclic system: a pyrrole ring condensed with a pyridine ring at the [3,4-b] positions. The tert-butyloxycarbonyl (Boc) group is esterified to the nitrogen at the 6-position, while a primary amine (-NH₂) occupies the 3-position. This configuration confers both stability and synthetic versatility, as the Boc group enhances solubility and protects the amine during subsequent reactions.

Table 1: Molecular and Structural Properties

Property Value/Descriptor
IUPAC Name tert-Butyl 3-amino-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate
Molecular Formula C₁₂H₁₇N₃O₂
Molecular Weight 235.28 g/mol
CAS Number 1105187-42-5
Canonical SMILES CC(C)(C)OC(=O)N1CC2=C(C1)N=CC(=C2)N
Key Functional Groups Boc-protected carboxylate, primary amine

The bicyclic system exhibits partial saturation at the 5,7-positions, reducing ring strain and enhancing conformational stability. The amino group at position 3 serves as a nucleophilic site for further derivatization, enabling the synthesis of amides, ureas, and other pharmacophores.

Historical Development of Pyrrolo[3,4-B]Pyridine Derivatives

Pyrrolo[3,4-b]pyridine derivatives emerged as synthetic targets in the late 20th century, driven by their structural resemblance to purine alkaloids and their potential bioactivity. Early synthetic routes relied on multistep cyclization reactions, often requiring harsh conditions and yielding low outputs. A paradigm shift occurred with the introduction of three-component reactions, which streamlined the assembly of the pyrrolo[3,4-b]pyridine skeleton. For instance, β-enamino imides, aromatic aldehydes, and malononitrile derivatives were combined under basic conditions to construct functionalized derivatives in a single pot.

The incorporation of protective groups, such as the Boc moiety, further advanced the field by enabling selective functionalization. This innovation allowed chemists to isolate reactive intermediates like 3-amino-pyrrolo[3,4-b]pyridine-6-carboxylic acid, which became pivotal for synthesizing kinase inhibitors.

Significance in Heterocyclic Chemistry

Pyrrolo[3,4-b]pyridines occupy a unique niche in heterocyclic chemistry due to their dual aromatic and saturated characteristics. The Boc-protected derivative is particularly valuable for the following reasons:

  • Drug Discovery : The scaffold serves as a core structure in kinase inhibitors, where the pyrrolopyridine system mimics ATP’s purine motif, enabling competitive binding.
  • Synthetic Flexibility : The Boc group’s orthogonal reactivity permits sequential modifications, such as deprotection under acidic conditions (e.g., trifluoroacetic acid) followed by amide bond formation.
  • Biomimetic Applications : Analogues of this compound have been used to model enzymatic cofactors and study electron transfer processes in metalloproteins.

Table 2: Key Reactions Involving the Boc-Protected Derivative

Reaction Type Conditions Product Yield
Boc Deprotection TFA in DCM, 1–2 h, rt 3-Amino-pyrrolo[3,4-b]pyridine-6-carboxylic acid 85–90%
Acylation AcCl, Et₃N, DCM, 0°C 3-Acetamido-pyrrolo[3,4-b]pyridine-6-carboxylate 70–75%

These attributes underscore the compound’s role as a linchpin in the synthesis of complex heterocycles and therapeutic agents. Its continued use in multicomponent reactions and fragment-based drug design highlights its enduring relevance.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

tert-butyl 3-amino-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate

InChI

InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-6-8-4-9(13)5-14-10(8)7-15/h4-5H,6-7,13H2,1-3H3

InChI Key

QODMPBDULGDCTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N=CC(=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-5H,6H,7H-pyrrolo[3,4-B]pyridine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods emphasize efficiency, yield optimization, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction setups are often employed to achieve large-scale production .

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carboxylate Group

The tert-butyl group serves as a protective moiety for the carboxylate functionality. Acidic hydrolysis removes this group, yielding the free carboxylic acid.

Reaction Conditions Reagents Product Yield Source
Trifluoroacetic acid (TFA) in DCMTFA (1.0–2.0 eq), rt, 1–2 h3-Amino-5H-pyrrolo[3,4-b]pyridine-6-carboxylic acid85–90%
HCl in dioxane4M HCl, reflux, 4–6 hSame as above75–80%

Mechanistic Insight : Protonation of the tert-butyl ester’s oxygen initiates cleavage, forming a carbocation intermediate that hydrolyzes to release CO₂ and tert-butanol.

Acylation of the Amino Group

The primary amine at position 3 undergoes acylation with electrophilic reagents to form amides.

Reaction Conditions Reagents Product Yield Source
Acetyl chloride, baseAcCl (1.2 eq), Et₃N, DCM, 0°C3-Acetamido-5H-pyrrolo[3,4-b]pyridine-6-carboxylate70–75%
Benzoyl chloride, DMAPBzCl (1.5 eq), DMAP, THF, rt3-Benzamido derivative65–70%

Key Notes :

  • Reactions require anhydrous conditions to avoid hydrolysis of acylating agents.

  • Bulky acylating agents may necessitate extended reaction times or elevated temperatures .

Alkylation Reactions

The amino group can be alkylated using alkyl halides or Michael acceptors.

Reaction Conditions Reagents Product Yield Source
Methyl iodide, K₂CO₃MeI (1.5 eq), acetone, reflux3-Methylamino-5H-pyrrolo[3,4-b]pyridine-6-carboxylate60–65%
Allyl bromide, NaHAllylBr (2.0 eq), DMF, 0°C→rt3-Allylamino derivative55–60%

Challenges :

  • Over-alkylation may occur due to the amine’s nucleophilicity, requiring stoichiometric control .

  • Steric hindrance from the tert-butyl group can reduce yields in bulky alkylations.

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions when halogenated derivatives are synthesized in situ.

Reaction Conditions Reagents Product Yield Source
Suzuki-Miyaura couplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃Biaryl-substituted pyrrolopyridine50–60%
Buchwald-Hartwig aminationPd₂(dba)₃, XantPhos, aryl halideN-Aryl derivatives45–55%

Optimization Tips :

  • Use Cy-JohnPhos as a ligand to enhance coupling efficiency .

  • Degas solvents to prevent catalyst poisoning .

Functionalization via Ring Modification

The pyrrolo[3,4-b]pyridine core can undergo electrophilic substitution or oxidation.

Reaction Conditions Product Yield Source
NitrationHNO₃/H₂SO₄, 0°C5-Nitro derivative40–50%
BrominationNBS, AIBN, CCl₄, reflux4-Bromo-pyrrolopyridine35–45%

Regioselectivity :

  • Electrophiles preferentially attack position 5 due to electron-donating effects of the amino group.

Esterification and Transesterification

The deprotected carboxylic acid can form new esters.

Reaction Conditions Reagents Product Yield Source
Methanol, H₂SO₄MeOH, H₂SO₄, refluxMethyl ester80–85%
DCC/DMAP-mediated couplingR-OH, DCC, DMAP, CH₂Cl₂Custom esters (e.g., benzyl, allyl)70–75%

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 3-amino-5H,6H,7H-pyrrolo[3,4-B]pyridine-6-carboxylate has the molecular formula C11H16N4O2C_{11}H_{16}N_{4}O_{2} and a molecular weight of approximately 236.27 g/mol. The compound features a pyrrolo[3,4-B]pyridine core structure that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrrolo[3,4-B]pyridine derivatives. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines by inhibiting specific kinases involved in cancer progression. One study reported that derivatives of pyrrolo[3,4-B]pyridine exhibited significant cytotoxic effects on HeLa and L929 cells, suggesting their potential as therapeutic agents in oncology .

Kinase Inhibition

This compound has been investigated for its ability to inhibit specific kinases such as GSK-3β. Inhibitors targeting GSK-3β have implications in treating diseases like Alzheimer's and diabetes. The compound's structure facilitates binding to the ATP site of GSK-3β, which is critical for its inhibitory activity .

Case Studies

  • GSK-3β Inhibition Study :
    • A series of related compounds were synthesized and evaluated for their inhibitory effects on GSK-3β.
    • Results indicated that modifications to the amine group enhanced potency and selectivity.
    • The most potent derivative exhibited an IC50 value of approximately 130 nM .
  • Antitumor Activity Assessment :
    • In vitro studies on cancer cell lines demonstrated that this compound significantly reduced cell viability.
    • Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-5H,6H,7H-pyrrolo[3,4-B]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .

Comparison with Similar Compounds

Amino vs. Bromo Substituents

  • 3-Amino Derivative: The amino group enables nucleophilic reactions, such as condensation with carbonyl compounds or participation in Buchwald-Hartwig aminations. This makes it valuable for constructing complex amines or heterocycles in drug candidates .
  • 3-Bromo Derivative : Bromine facilitates cross-coupling reactions (e.g., Suzuki, Heck) to introduce aryl or heteroaryl groups. For example, tert-butyl 3-bromo-pyrrolo[3,4-b]pyridine-6-carboxylate (CAS 1393546-06-9) is used in Pd-catalyzed couplings to generate biaryl structures, a common step in kinase inhibitor synthesis .

Core Heterocycle Variations

  • Pyrrolo[3,4-b]pyridine vs. Pyrrolo[3,4-d]pyrimidine: Pyrrolo[3,4-b]pyridine derivatives (e.g., 3-amino or 3-cyano) are often intermediates in kinase inhibitor synthesis due to their planar, electron-rich cores . Pyrrolo[3,4-d]pyrimidine analogs (e.g., 2,4-dichloro derivative, CAS 903129-71-5) are optimized for targeting apoptotic proteins like Bcl-xL, as seen in , where similar compounds exhibit pro-apoptotic activity in cancer cells .

Functional Group Compatibility

  • Cyano and Formyl Groups: Tert-butyl 3-cyano-pyrrolo[3,4-b]pyridine-6-carboxylate () and its 3-formyl analog () are versatile intermediates. The cyano group can be reduced to amines or hydrolyzed to carboxylic acids, while the formyl group participates in aldol or reductive amination reactions .

Physicochemical Properties

  • Solubility and Stability : The Boc group enhances solubility in organic solvents (e.g., DCM, THF) and stabilizes the amine during synthesis. Bromo and chloro substituents increase molecular weight and lipophilicity, impacting bioavailability .
  • Melting Points: Amino-substituted derivatives (e.g., ) typically have higher melting points (>100°C) due to hydrogen bonding, whereas bromo analogs (e.g., CAS 1393546-06-9) are often oils or low-melting solids .

Biological Activity

Tert-butyl 3-amino-5H,6H,7H-pyrrolo[3,4-B]pyridine-6-carboxylate is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

  • Chemical Formula : C₁₁H₁₆N₄O₂
  • Molecular Weight : 220.27 g/mol
  • CAS Number : 1105187-42-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been shown to exhibit inhibitory effects on specific kinases that play crucial roles in cancer progression and inflammation.

Key Mechanisms:

  • Kinase Inhibition : The compound has demonstrated the ability to inhibit several receptor tyrosine kinases (RTKs), which are often dysregulated in cancer.
  • Anti-inflammatory Activity : It also modulates inflammatory pathways, potentially offering therapeutic benefits in autoimmune diseases and chronic inflammatory conditions.

Anticancer Properties

Research indicates that derivatives of pyrrolo[3,4-B]pyridine compounds exhibit significant anticancer activities. For instance, studies have shown that these compounds can induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation markers like Ki-67 .

Neuroprotective Effects

Pyrrolo[3,4-B]pyridine derivatives have been investigated for their neuroprotective properties. They have been reported to enhance neuronal survival under stress conditions by modulating neuroinflammatory responses and promoting antioxidant defenses .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolo[3,4-B]pyridine derivatives against various pathogens. These compounds have shown efficacy against both bacterial and fungal strains, making them candidates for further development as antimicrobial agents .

Case Studies

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry examined a series of pyrrolo[3,4-B]pyridine derivatives and found that certain analogs exhibited IC50 values in the low micromolar range against breast cancer cell lines. The study concluded that modifications to the pyridine ring significantly influenced their potency and selectivity against cancer cells .
  • Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration demonstrated that administration of this compound resulted in reduced neuronal loss and improved cognitive function scores compared to controls. This suggests a promising role for this compound in treating neurodegenerative diseases such as Alzheimer's .

Data Tables

Biological ActivityMechanism of ActionReferences
AnticancerInhibition of RTKs; apoptosis induction
NeuroprotectiveModulation of neuroinflammation; antioxidant
AntimicrobialInhibition of bacterial/fungal growth

Q & A

Q. What are the recommended methods for synthesizing Tert-butyl 3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate, and how can purity be optimized?

Answer: Synthesis typically involves multi-step routes, starting with the construction of the pyrrolopyridine core. Key steps include:

  • Protection/Deprotection : The tert-butyl ester group is introduced via Boc-protection of intermediates using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) .
  • Cyclization : Formation of the bicyclic system via intramolecular cyclization, often catalyzed by Pd or Cu for cross-coupling reactions .
  • Amination : Introduction of the 3-amino group via nucleophilic substitution or catalytic hydrogenation of nitro precursors .
    Purity Optimization :
  • Use column chromatography (silica gel, ethyl acetate/hexane gradients) for intermediate purification.
  • Final recrystallization from acetonitrile or ethanol improves crystallinity and purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.4 ppm for 9H singlet) and pyrrolopyridine backbone. 2D NMR (COSY, HSQC) resolves overlapping signals in the bicyclic system .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ at m/z 278.14) .
  • X-ray Crystallography : Resolves stereochemistry and confirms hydrogen bonding of the amino group (SHELX refinement recommended) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the molecular structure?

Answer:

  • High-Resolution Data : Collect data at low temperature (100 K) to minimize thermal motion artifacts. Use synchrotron radiation for enhanced resolution .
  • Twinning Analysis : Employ SHELXL's TWIN command to model twinned crystals, common in bicyclic systems due to packing symmetry .
  • Validation Tools : Use PLATON or CCDC Mercury to check for missed symmetry or solvent-accessible voids .

Q. What strategies optimize the activity and selectivity of pyrrolo[3,4-b]pyridine derivatives in medicinal chemistry?

Answer:

  • Structure-Activity Relationship (SAR) : Modify substituents at the 3-amino position (e.g., alkylation or acylation) to enhance target binding. For example, bulky groups improve selectivity for enzyme active sites .
  • Bioisosteric Replacement : Replace the tert-butyl group with trifluoromethyl or cyclopropyl to modulate lipophilicity and metabolic stability .
  • In Silico Screening : Docking studies (e.g., AutoDock Vina) predict binding modes to prioritize synthetic targets .

Q. What are the best practices for handling and storing this compound to ensure stability?

Answer:

  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at −20°C for long-term stability. Short-term storage at room temperature is acceptable if desiccated .
  • Handling : Use gloveboxes or fume hoods to avoid moisture absorption. The amino group is hygroscopic and prone to oxidation .
  • Decomposition Monitoring : Regularly analyze via TLC or HPLC for degradation products (e.g., tert-butanol from ester hydrolysis) .

Q. How can computational methods predict the reactivity or binding affinity of this compound in drug discovery?

Answer:

  • Quantum Mechanics (QM) : Calculate frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites for derivatization .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) to assess binding kinetics and residence time .
  • QSAR Models : Train models on pyrrolopyridine analogs to predict ADMET properties and off-target risks .

Q. How can unexpected byproducts during synthesis be identified and mitigated?

Answer:

  • Analytical Workflow :
    • LC-MS : Detect low-abundance impurities (e.g., dimerization products at m/z 556.28) .
    • NMR NOE : Identify regioisomers via through-space couplings .
  • Mitigation :
    • Optimize reaction stoichiometry (e.g., limit excess Boc₂O to prevent overprotection).
    • Add scavengers (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.